molecular formula C16H27N5O2S B10931656 N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10931656
M. Wt: 353.5 g/mol
InChI Key: AKGBRSIVJCAXQD-UHFFFAOYSA-N
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Description

N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound featuring a pyrazole ring structure. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

The synthesis of N4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves several steps. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with butyl bromide under basic conditions to form the butylated pyrazole intermediate. This intermediate is then reacted with ethyl sulfonamide under acidic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can occur through competitive binding at the active site or allosteric modulation, altering the enzyme’s conformation and activity .

Comparison with Similar Compounds

N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can be compared with other pyrazole derivatives, such as:

The uniqueness of N4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications.

Properties

Molecular Formula

C16H27N5O2S

Molecular Weight

353.5 g/mol

IUPAC Name

N-[3-(3,5-dimethylpyrazol-1-yl)butyl]-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C16H27N5O2S/c1-7-20-15(6)16(14(5)19-20)24(22,23)17-9-8-12(3)21-13(4)10-11(2)18-21/h10,12,17H,7-9H2,1-6H3

InChI Key

AKGBRSIVJCAXQD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)NCCC(C)N2C(=CC(=N2)C)C)C

Origin of Product

United States

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